molecular formula C15H23N B15207440 2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine

2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine

Cat. No.: B15207440
M. Wt: 217.35 g/mol
InChI Key: IRDKESLXCDHQMP-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a 4-methyl group and a 4-(tert-butyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine typically involves the reaction of 4-(tert-butyl)benzaldehyde with 4-methylpyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-(tert-butyl)benzaldehyde reacts with the amine group of 4-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A structurally similar compound with antioxidant properties.

    4-tert-Butylphenol: Another related compound used in the production of polymers and resins.

Uniqueness

2-(4-(tert-Butyl)phenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a methyl group on the pyrrolidine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C15H23N/c1-11-9-14(16-10-11)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16H,9-10H2,1-4H3

InChI Key

IRDKESLXCDHQMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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